molecular formula C9H16N4 B14129351 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine CAS No. 936940-39-5

4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine

Cat. No.: B14129351
CAS No.: 936940-39-5
M. Wt: 180.25 g/mol
InChI Key: KGYVXCXJTQNMPV-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine
  • (3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methanamine
  • N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine

Uniqueness

(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other triazole derivatives.

Properties

CAS No.

936940-39-5

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C9H16N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h7-8H,1-6,10H2

InChI Key

KGYVXCXJTQNMPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN

Origin of Product

United States

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